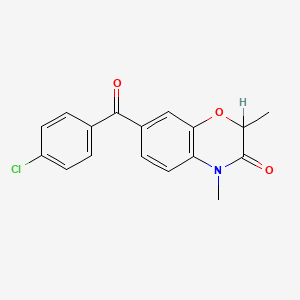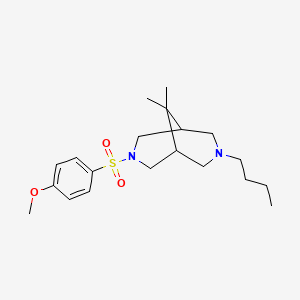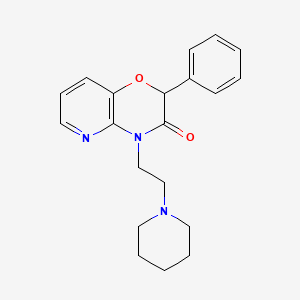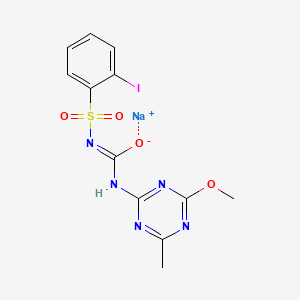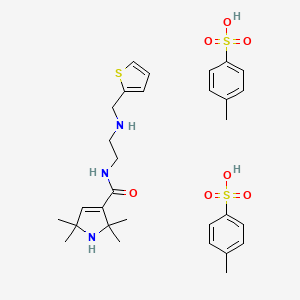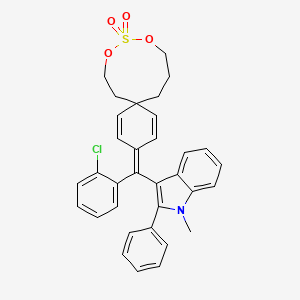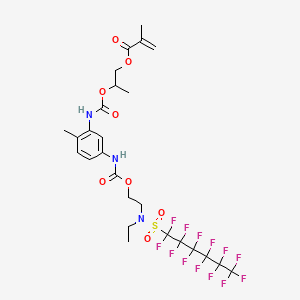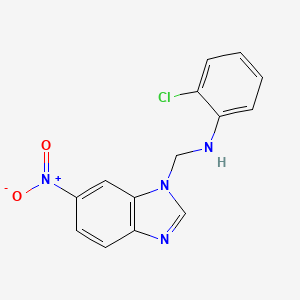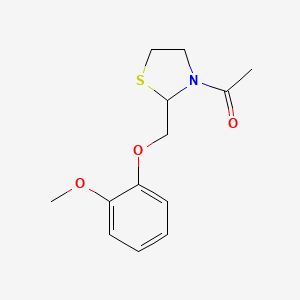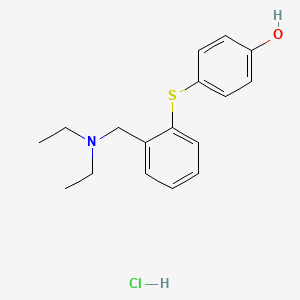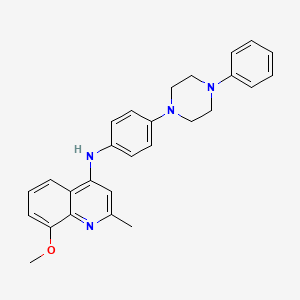
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and phenyl-piperazinyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Piperazinyl Group: The phenyl-piperazinyl group can be attached via a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated precursors and strong bases or acids.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an antimalarial, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium species. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: Known for its antiprotozoal and antimalarial properties.
Mefloquine: A quinoline-based compound used to treat and prevent malaria.
Uniqueness
4-Quinolinamine, 8-methoxy-2-methyl-N-(4-(4-phenyl-1-piperazinyl)phenyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and phenyl-piperazinyl groups enhance its ability to interact with biological targets, making it a promising candidate for further drug development .
Propriétés
Numéro CAS |
87602-45-7 |
|---|---|
Formule moléculaire |
C27H28N4O |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
8-methoxy-2-methyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C27H28N4O/c1-20-19-25(24-9-6-10-26(32-2)27(24)28-20)29-21-11-13-23(14-12-21)31-17-15-30(16-18-31)22-7-4-3-5-8-22/h3-14,19H,15-18H2,1-2H3,(H,28,29) |
Clé InChI |
PCTXPMOAZFHIMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




